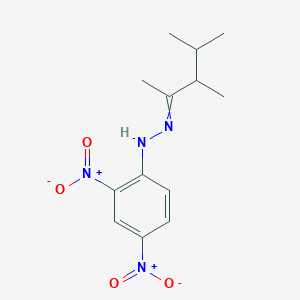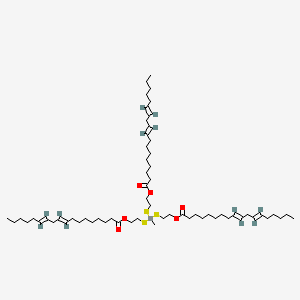
Geranylgeranyl pyrophosphate ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranylgeranyl pyrophosphate ammonium salt is an isoprenoid compound that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is an intermediate in the HMG-CoA reductase pathway, derived directly from farnesyl pyrophosphate. This compound is essential for the prenylation of various intracellular proteins, including small GTPases, which are critical for proper cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Geranylgeranyl pyrophosphate ammonium salt can be synthesized through the reaction of geranylgeranyl pyrophosphate with ammonium hydroxide. The reaction typically takes place in an organic solvent such as methanol, with a mixture of methanol and ammonium hydroxide (7:3) being commonly used . The product is then purified by countercurrent distribution or chromatography on DEAE-cellulose .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the reaction of geranylgeranyl pyrophosphate with sodium or potassium salts, followed by ammoniation to obtain the ammonium salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Geranylgeranyl pyrophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various terpenoids and prenylated proteins, which are essential for cellular functions and have significant biological activities .
Wissenschaftliche Forschungsanwendungen
Geranylgeranyl pyrophosphate ammonium salt has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of terpenes and terpenoids, which are important in various chemical industries.
Biology: The compound is crucial for the prenylation of proteins, which is necessary for their proper localization and function within cells.
Medicine: this compound is a focus of anticancer drug discovery due to its role in protein prenylation and cellular signaling pathways.
Industry: It is used in the production of various bioactive compounds and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
Geranylgeranyl pyrophosphate ammonium salt exerts its effects through the prenylation of intracellular proteins, including small GTPases. This post-translational modification is necessary for the correct localization of proteins to intracellular membranes, ensuring their proper functionality. The compound is involved in the HMG-CoA reductase pathway, which is crucial for the biosynthesis of terpenes and terpenoids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Farnesyl pyrophosphate ammonium salt
- Geranyl pyrophosphate ammonium salt
- Geranylgeraniol
Uniqueness
Geranylgeranyl pyrophosphate ammonium salt is unique due to its specific role in the prenylation of small GTPases, which are critical for cellular signaling and function. Unlike farnesyl pyrophosphate and geranyl pyrophosphate, geranylgeranyl pyrophosphate has a longer isoprenoid chain, making it more suitable for the prenylation of certain proteins .
Eigenschaften
Molekularformel |
C20H42N2O7P2 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
diazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2.2H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);2*1H3/b18-11+,19-13+,20-15+;; |
InChI-Schlüssel |
NKMQDAIYTRSGDK-CNKFFNGESA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)(O)[O-])/C)/C)/C)C.[NH4+].[NH4+] |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C)C.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


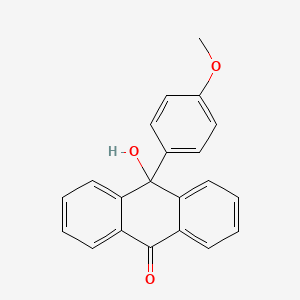

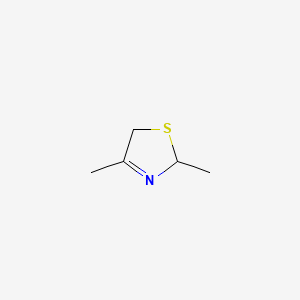

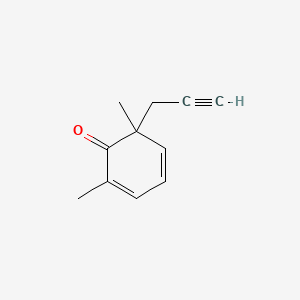
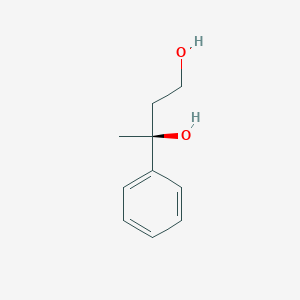
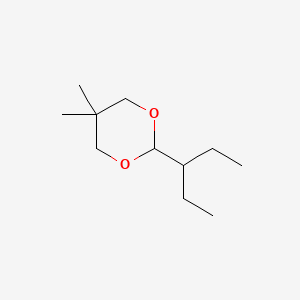


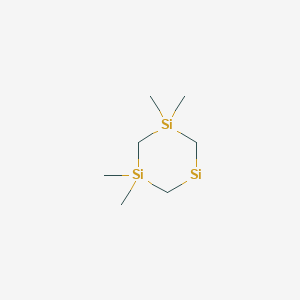
![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
